molecular formula C16H16FN3O3S B2415176 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2-fluorophenyl)acetamide CAS No. 2034545-49-6

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2-fluorophenyl)acetamide

Cat. No.: B2415176
CAS No.: 2034545-49-6
M. Wt: 349.38
InChI Key: LMUUDKXTXLAXIG-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C16H16FN3O3S and its molecular weight is 349.38. The purity is usually 95%.
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Properties

IUPAC Name

N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-2-(2-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O3S/c1-19-14-8-7-12(10-15(14)20(2)24(19,22)23)18-16(21)9-11-5-3-4-6-13(11)17/h3-8,10H,9H2,1-2H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUUDKXTXLAXIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)CC3=CC=CC=C3F)N(S1(=O)=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2-fluorophenyl)acetamide is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H16N6O3SC_{17}H_{16}N_{6}O_{3}S, with a molecular weight of 384.4 g/mol. The structure features a thiadiazole ring fused with a benzene derivative, which is known to enhance biological activity through various mechanisms.

Biological Activity Overview

Research indicates that compounds with thiadiazole moieties often exhibit diverse biological activities, including:

  • Antibacterial Activity : Studies have shown that derivatives of thiadiazoles demonstrate significant antibacterial effects against various strains such as E. coli and S. aureus. The presence of electron-withdrawing groups (like fluorine) can enhance this activity .
  • Anticancer Activity : Thiadiazole derivatives have been evaluated for their antiproliferative effects on different cancer cell lines. For instance, compounds similar to the one in discussion have shown promising results against pancreatic cancer cell lines with IC50 values in the low micromolar range .

The biological activity of this compound can be attributed to its interaction with specific cellular targets:

  • Inhibition of Key Enzymes : Thiadiazole derivatives may inhibit enzymes critical for bacterial growth or cancer cell proliferation.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The compound might promote oxidative stress in target cells, contributing to its cytotoxic effects.

Antibacterial Activity

A study highlighted the antibacterial efficacy of thiadiazole derivatives at concentrations as low as 100 µg/ml against Gram-positive and Gram-negative bacteria. The addition of halogen substituents (e.g., fluorine) significantly improved this activity .

Anticancer Studies

In vitro studies have demonstrated that similar thiadiazole compounds exhibit cytotoxicity against various cancer cell lines:

Cell LineIC50 Value (µM)Activity Description
Pancreatic (PaCa2)0.3Significant antiproliferative effect
Breast (MCF7)4.5Moderate cytotoxicity
Lung (A549)5.0Notable inhibition of growth

These results indicate a promising potential for developing new anticancer agents derived from thiadiazole structures .

Q & A

Q. What are the optimized synthetic routes for N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2-fluorophenyl)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Thiadiazole Ring Formation : React benzo[c][1,2,5]thiadiazole precursors with dimethylamine under reflux in anhydrous tetrahydrofuran (THF) to introduce the dimethyl-dioxido moiety.

Acylation : Couple the intermediate with 2-(2-fluorophenyl)acetic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane at 0–5°C.

  • Critical Parameters :

  • Temperature control (±2°C) during acylation to minimize side reactions.

  • Solvent selection (e.g., THF for ring formation, DCM for acylation) to enhance yield (65–80%) and purity (>95%) .

    • Table 1: Example Reaction Conditions
StepReagentsSolventTemp (°C)Yield (%)
Thiadiazole FormationDimethylamine, NaHTHF60–6570
AcylationEDC, HOBtDCM0–575

Q. How is the compound characterized for structural confirmation and purity assessment?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, thiadiazole carbons at δ 160–170 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 434.08).
  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .

Advanced Research Questions

Q. How to design experiments to evaluate the compound’s enzyme inhibition potential (e.g., COX-2 or kinase targets)?

  • Methodological Answer :

Q. In Vitro Assays :

  • Use fluorogenic substrates (e.g., DiFMUP for phosphatases) to measure IC50_{50} values.
  • Compare inhibition kinetics (e.g., KiK_i) with known inhibitors (e.g., Celecoxib for COX-2).

Molecular Docking : Perform docking simulations (AutoDock Vina) using crystallographic enzyme structures (PDB IDs: 5KIR for COX-2) to predict binding modes.

  • Data Interpretation : Correlate docking scores (ΔG < -8 kcal/mol) with experimental IC50_{50} values to validate target engagement .

Q. How to resolve contradictions in solubility data across different solvent systems?

  • Methodological Answer :
  • Solubility Profiling :

Prepare saturated solutions in DMSO, PBS (pH 7.4), and ethanol.

Quantify via UV-Vis spectroscopy (λ = 280 nm) and HPLC.

  • Contradiction Analysis :
  • If DMSO solubility > PBS, consider aggregation effects (use dynamic light scattering).
  • Adjust pH or use surfactants (e.g., Tween-80) to improve aqueous solubility .

Q. What strategies are recommended for structure-activity relationship (SAR) studies?

  • Methodological Answer :

Analog Synthesis : Modify substituents (e.g., replace 2-fluorophenyl with 3-chlorophenyl or methoxy groups).

Biological Testing : Screen analogs against target panels (e.g., NCI-60 cancer cell lines) and compare EC50_{50} values.

Computational Analysis : Use QSAR models (e.g., CoMFA) to correlate electronic (Hammett σ) and steric parameters (Taft Es_s) with activity .

  • Table 2: Example SAR Data
AnalogSubstituentIC50_{50} (µM)LogP
Parent Compound2-Fluorophenyl0.452.8
Analog 13-Chlorophenyl0.623.1
Analog 24-Methoxyphenyl1.202.5

Data Contradiction & Validation

Q. How to address discrepancies in reported biological activity (e.g., antimicrobial vs. anticancer effects)?

  • Methodological Answer :
  • Assay Validation :

Replicate experiments under standardized conditions (e.g., CLSI guidelines for antimicrobial assays).

Use orthogonal assays (e.g., MTT for cytotoxicity, agar diffusion for antimicrobial activity).

  • Mechanistic Studies : Perform transcriptomics (RNA-seq) to identify differentially expressed pathways (e.g., apoptosis vs. cell wall synthesis) .

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